Acetylinsulin
Description
Properties
CAS No. |
11061-73-7 |
|---|---|
Molecular Formula |
C16H23NO10 |
Synonyms |
acetylinsulin |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Insulin
Regioselective Acetylation Methodologies
Regioselective acetylation aims to modify a specific amino group on the insulin (B600854) molecule, leveraging differences in the chemical environment and reactivity of these groups. The primary sites for acylation are the α-amino group of the N-terminal Glycine on the A-chain (Gly-A1), the α-amino group of the N-terminal Phenylalanine on the B-chain (Phe-B1), and the ε-amino group of Lysine (B10760008) at position B29 (Lys-B29). researchgate.netgoogle.com
The selective acetylation of insulin's amino groups is highly dependent on the choice of acylating agent and the reaction conditions, such as pH and solvent. sci-hub.senih.gov A commonly used reagent for this purpose is an N-hydroxysuccinimide (NHS) ester, such as N-succinimidyl acetate (B1210297). researchgate.netnih.gov This reagent is typically dissolved in an organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then added to an aqueous buffer solution containing insulin to initiate the acylation reaction. sci-hub.se
The pH of the reaction medium is a critical factor influencing the site of acetylation. google.com By controlling the pH, one can modulate the protonation state and therefore the nucleophilicity of the different amino groups. researchgate.net
At pH 5-6 , mono-acetylation tends to occur preferentially at the Phe-B1 amino group. google.com
Between pH 6.8 and 9.2 , the Gly-A1 amino group becomes the preferred site for mono-acetylation. google.com
At pH values above 10 , acylation is directed primarily towards the ε-amino group of Lys-B29. google.comresearchgate.net
While aqueous buffers are common, the reaction can also be performed in the presence of organic solvents. However, the use of solvents like acetonitrile (B52724) (CH3CN) or DMF can sometimes lead to lower regioselectivity compared to purely aqueous systems. sci-hub.se
Table 1. Influence of pH on the Regioselectivity of Insulin Acetylation. google.com
The general hierarchy of reactivity for acylation is as follows:
Lys-B29 (ε-amino group): This is typically the most accessible and nucleophilic amino group, making it the primary target for acylation under many conditions, especially at high pH. nih.govresearchgate.net
Gly-A1 (α-amino group): This group is the next most reactive. researchgate.net
Phe-B1 (α-amino group): This N-terminal amino group is the most sterically hindered and least reactive of the three. researchgate.net
This hierarchy can be influenced by the nature of the acylating agent. For instance, studies using N-succinimidyl acetate (a small C2 reagent) can produce both mono-acetylated insulin at Lys-B29 and di-acetylated species at Gly-A1 and Lys-B29 in roughly equal amounts at a pH around 8.5. researchgate.net In contrast, using a bulkier reagent like N-succinimidyl dodecanoate (B1226587) (a C12 reagent) results in much higher specificity for the sterically less hindered Lys-B29 ε-amino group. researchgate.net
Table 2. Hierarchy of Reactivity of Insulin Amino Groups. nih.govresearchgate.net
Specificity of Reagents and Reaction Conditions
Preparation of Mono-, Di-, and Tri-Acetylated Insulin Derivatives
By carefully controlling the reaction stoichiometry and conditions, it is possible to prepare mixtures rich in mono-, di-, or tri-acetylated insulin derivatives. nih.govresearchgate.net For example, reacting insulin with N-hydroxysuccinimide acetate at varying pH values allows for the targeted synthesis of different substituted products. nih.govresearchgate.net One study conducted the reaction at pH 6.9 and 8.5, successfully generating three distinct mono-substituted products, two di-substituted variants, and one tri-substituted derivative, where all three amino groups were acetylated. nih.govresearchgate.net
At a pH of approximately 8.5, the reaction with N-succinimidyl acetate can yield a mixture where the mono-acetylated product (acetylated at Lys-B29) and a di-acetylated species (acetylated at both Lys-B29 and Gly-A1) are produced in comparable amounts. researchgate.net Achieving a high yield of a single species, such as a mono-acetylated derivative, often results in byproducts including unmodified insulin and multiply modified forms, necessitating subsequent purification. sci-hub.se
Purification and Isolation Techniques for Acetylinsulin Variants
Following the synthesis reaction, which typically yields a heterogeneous mixture of products, robust purification techniques are required to isolate the specific this compound variants. sci-hub.se High-Performance Liquid Chromatography (HPLC) is a principal method for this separation. sci-hub.seresearchgate.net
Ion-Exchange Chromatography: Techniques like chromatography on DEAE-Sephadex have been successfully used to separate the various acetylated products. This method separates molecules based on their net surface charge, which is altered by the acetylation of the positively charged amino groups. nih.govresearchgate.net
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating insulin derivatives that have very similar properties. researchgate.net Researchers have demonstrated that using a shallow gradient during RP-HPLC can effectively resolve species that differ by the mass of a single acetyl group (43 Da), allowing for the purification of mono- and di-acetylated insulins. researchgate.net
The isolated fractions are then characterized using methods such as mass spectrometry (e.g., MALDI-TOF) to confirm the mass and thus the degree of acetylation, and end-group analysis or peptide mapping to identify the specific site(s) of modification. researchgate.netnih.govresearchgate.net
Innovative Approaches in Insulin Acylation for Research Probes
The chemical derivatization of insulin through acylation is a valuable strategy for creating probes to investigate its biological functions. These probes can be used to study structure-activity relationships, receptor binding, and antibody interactions. nih.govresearchgate.net
One classic approach involves the use of radioactively labeled acetyl groups, such as [3H]acetyl groups, incorporated via reagents like N-hydroxysuccinimide [3H]acetate. nih.govresearchgate.net This allows for the sensitive detection and quantification of the modified insulin in various biological assays.
Furthermore, site-specific acetylation has been instrumental in mapping the domains of insulin responsible for its immunological properties. Research has shown that modification of the Phe-B1 amino group with an acetyl substituent leads to a significant decrease in the affinity of insulin for certain anti-insulin antibodies. nih.govresearchgate.net In contrast, acetylation at the Gly-A1 or Lys-B29 positions did not substantially affect this antibody interaction. nih.govresearchgate.net Such findings, enabled by the synthesis of specific this compound derivatives, are crucial for correlating the tertiary structure of insulin with its function and antigenicity. nih.govresearchgate.net While other acylating agents with larger structures are used to create analogs with novel properties, the fundamental principles of using acylation to probe function are well-established by these acetylation studies. nih.gov
Structural Investigations and Conformational Analysis of Acetylinsulin
Impact of Acetylation on Insulin (B600854) Tertiary Structure and Flexibility
Acetylation can significantly alter the three-dimensional or tertiary structure of insulin. src.gov.scresearchgate.net This chemical modification has been shown to induce a partial unfolding of the protein, which is accompanied by the increased exposure of hydrophobic patches that are typically buried within the core of the native protein. researchgate.net Spectroscopic analyses reveal that this structural perturbation includes a distinct transition in the secondary structure, characterized by a decrease in α-helical content and a corresponding increase in β-sheet structures. researchgate.net
Molecular Determinants of Acetyl Group Placement on Insulin Conformation
The specific location of the acetyl group on the insulin molecule is a critical determinant of the resulting conformational changes. Insulin has three primary free amino groups that are susceptible to acetylation: the α-amino group of the N-terminal Glycine on the A-chain (Gly-A1), the α-amino group of the N-terminal Phenylalanine on the B-chain (Phe-B1), and the ε-amino group of the Lysine (B10760008) residue at position B29 (Lys-B29). researchgate.netnih.gov
The reactivity of these sites can be influenced by factors such as the pH and the specific acetylating agent used. sci-hub.se Studies have shown that modification at these different sites can have varied impacts on the protein's structure and function. For instance, while simple acetylation at any of the three primary sites may not significantly affect the hormone's biological activity, modification of the Phe-B1 amino group can lead to a substantial decrease in the affinity of insulin for certain anti-insulin antibodies. researchgate.netnih.gov This suggests a localized conformational change in the region surrounding the B1 residue, which is known to be part of an important immunogenic site. researchgate.net In contrast, introducing larger chemical groups at the Gly-A1 position has been shown to decrease biological activity, highlighting the structural sensitivity of this region. researchgate.netnih.gov
Table 1: Primary Acetylation Sites on Insulin and Conformational Impact
| Acetylation Site | Chain | Description of Impact | Reference |
|---|---|---|---|
| Glycine (Gly-A1) | A-Chain (N-terminus) | Acetylation does not significantly affect biological activity, but substitution with larger residues at this site can cause a decrease. | researchgate.netnih.gov |
| Phenylalanine (Phe-B1) | B-Chain (N-terminus) | Modification can cause a significant conformational change, leading to a large decrease in affinity for anti-insulin antibodies. | researchgate.netnih.gov |
| Lysine (Lys-B29) | B-Chain | Acetylation at the ε-amino group does not significantly affect biological activity. | researchgate.netnih.gov |
Comparative Structural Studies of Acetylinsulin Analogues with Native Insulin
Comparative studies utilizing various biophysical techniques have illuminated the structural differences between acetylated insulin analogues and the native hormone. Spectroscopic assessments, such as circular dichroism (CD), have been particularly insightful. researchgate.net These studies confirm that acetylation induces significant changes in the secondary structural content of insulin. researchgate.net
Research on aspirin-mediated acetylation of bovine insulin demonstrated a tangible shift from α-helices to β-sheets. researchgate.net This alteration is a key indicator of protein unfolding and a higher propensity for aggregation. The functional consequences of these structural changes are evident in binding studies. For example, acetyl-insulin has been found to have a more than 100-fold lower affinity for the type I IGF receptor compared to native insulin, underscoring how these structural modifications can impact physiological interactions. nih.gov
Table 2: Comparative Secondary Structural Content of Native vs. Acetylated Insulin
| Insulin Sample | α-Helix Content (%) | β-Sheet Content (%) | Reference |
|---|---|---|---|
| Native Insulin (Control) | 45.8 | 22.6 | researchgate.net |
| Acetylated Insulin (with Aspirin) | 32.1 | 34.2 | researchgate.net |
Role of Acetylation in Insulin Self-Association Dynamics
Native insulin is known for its ability to self-associate into dimers, which, in the presence of zinc ions, further assemble into hexamers. This process is crucial for its stability and storage. Acetylation significantly disrupts these self-association dynamics. researchgate.net The structural changes induced by acetylation, particularly the exposure of hydrophobic surfaces, promote aberrant protein-protein interactions. researchgate.net
Molecular and Cellular Mechanisms of Acetylinsulin Action
Acetylinsulin-Receptor Binding Interactions: An In Vitro Perspective
The initial step in insulin (B600854) action is its binding to the insulin receptor on the surface of target cells. The kinetics and affinity of this binding, as well as the conformational state of the ligand, are critical determinants of the subsequent biological response.
The interaction between a ligand and its receptor can be characterized by its association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of affinity. frontiersin.orgsartorius.com These parameters are crucial for understanding the potency and duration of action of insulin and its analogues. units.it Techniques like Surface Plasmon Resonance (SPR) are employed to measure these real-time binding kinetics. giffordbioscience.combeactica.se
Studies on insulin analogues have revealed that modifications to the insulin molecule can significantly alter its binding affinity. For instance, the affinity of an interaction directly influences the effective dose of a biopharmaceutical. units.it In the context of insulin, different analogues exhibit a wide range of potencies, which often correlate with their receptor binding affinities. nih.govscispace.com While specific kinetic data for this compound is not detailed in the provided search results, the general principles of ligand-receptor interactions suggest that acetylation of insulin's amino groups would likely alter its binding kinetics and affinity for the insulin receptor. The introduction of acetyl groups can change the charge and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.
Table 1: Key Parameters in Ligand-Receptor Binding Kinetics To display the table, click on the headers to sort the data.
| Parameter | Symbol | Description |
| Association Rate Constant | kₐ or kₒₙ | The rate at which the ligand binds to the receptor. |
| Dissociation Rate Constant | kₑ or kₒff | The rate at which the ligand-receptor complex dissociates. |
| Equilibrium Dissociation Constant | Kₑ | The ratio of kₑ to kₐ (kₑ/kₐ), indicating the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A smaller Kₑ indicates a tighter binding affinity. |
The three-dimensional structure of insulin is crucial for its recognition by the insulin receptor. It is widely believed that a conformational change in the C-terminal region of the insulin B-chain is a prerequisite for receptor binding. researchgate.net This change is thought to expose key residues on the A-chain that are essential for interaction with the receptor. researchgate.net
The acetylation of specific amino acid residues in insulin, such as the N-terminal residues, can influence its conformation. pnas.org For instance, acetylation of the N-terminal amino acid residues of insulin has been used in studies to probe the sites of attachment when coupling insulin to a solid support. pnas.org While the precise conformational changes induced by acetylation are not explicitly detailed in the search results, it is plausible that such modifications could impact the flexibility of the B-chain and its ability to undergo the necessary conformational changes for optimal receptor binding. The study of conformationally restricted analogues helps in identifying the bioactive conformation of a ligand. chemrxiv.org Therefore, understanding the conformational state of this compound is key to interpreting its biological activity.
Ligand-Receptor Association Kinetics and Affinities
In Vitro Biological Activities of this compound Analogues
The biological effects of insulin and its analogues are typically assessed in vitro using model systems that exhibit insulin-responsive metabolic pathways.
Isolated fat cells (adipocytes) are a classic model system for studying insulin action. nih.gov These cells are highly responsive to insulin, exhibiting increased glucose uptake and metabolism. nih.gov The biological activity of insulin analogues is often quantified by their ability to stimulate metabolic processes like lipogenesis (the conversion of glucose into lipids). nih.govscispace.com
Studies have shown that various insulin analogues can effectively stimulate glucose utilization in isolated fat cells, with potencies that can vary significantly. nih.govscispace.compnas.org Although specific data on this compound's activity in this system is limited in the provided results, the general finding is that modifications to the insulin molecule can result in analogues with a wide spectrum of biological activities, from nearly inactive to fully potent. nih.govscispace.com The response of fat cells to insulin and its analogues occurs over a comparable range of concentrations for different metabolic outputs. nih.govscispace.com
Insulin is a key regulator of lipid metabolism, promoting lipogenesis and inhibiting lipolysis (the breakdown of stored fat). nih.govmdpi.com In adipocytes, insulin stimulates lipogenesis by increasing the expression of enzymes like lipoprotein lipase (B570770) (LPL) and suppresses lipolysis by inhibiting hormone-sensitive lipase (HSL). nih.govnih.gov The anti-lipolytic effect of insulin is a crucial aspect of its metabolic function. nih.gov
The bioactivity of insulin analogues is often assessed by their ability to modulate these pathways. nih.govscispace.com For instance, the potencies of various analogues in stimulating lipogenesis and inhibiting lipolysis in isolated rat fat cells have been compared. nih.govscispace.com These studies have found that the bioactivities of analogues, whether measured by lipogenesis or anti-lipolysis, are generally similar for the same compound. nih.govscispace.com This suggests that the structural features of insulin required for both actions are closely related. While direct data on this compound's effects on these specific pathways is not provided, it is expected that its activity would correlate with its receptor binding characteristics.
Table 2: Insulin's Key Roles in Adipocyte Lipid Metabolism To display the table, click on the headers to sort the data.
| Metabolic Pathway | Insulin's Effect | Key Enzymes Involved |
| Lipogenesis | Stimulation | Lipoprotein Lipase (LPL) |
| Lipolysis | Inhibition | Hormone-Sensitive Lipase (HSL) |
Cellular Responses in Model Systems (e.g., Isolated Fat Cells)
This compound Interaction with Anti-Insulin Antibodies
The development of anti-insulin antibodies can be a consequence of insulin therapy and, in rare cases, can occur spontaneously. testcatalog.orgmdpi.comnih.gov These antibodies can potentially interfere with insulin's biological action by preventing its binding to the insulin receptor. mdpi.comnih.gov
Studies have shown that insulin derivatives can interact with anti-insulin antibodies. For example, insulin coupled to Sepharose, a solid support, can react with insulin antibodies in a nearly quantitative manner. pnas.org Furthermore, pre-acetylated insulin has been used in such coupling experiments, indicating that acetylated insulin can still be recognized by these antibodies. pnas.org The interaction between insulin and anti-insulin antibodies can lead to the formation of insulin-antibody complexes. Research suggests that when insulin is fully bound to an antibody, it is unable to bind to its receptor. nih.gov The presence of these antibodies can sometimes lead to insulin resistance. testcatalog.org
Advanced Analytical and Characterization Methodologies for Acetylinsulin
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the three-dimensional structure of acetylated insulin (B600854) derivatives and assessing any conformational changes induced by the addition of acetyl groups.
X-ray Crystallography of Acetylated Insulin Forms
X-ray crystallography stands as a powerful tool for determining the precise atomic and molecular structure of acetylated insulin. Although obtaining high-quality crystals of insulin derivatives can be challenging, successful crystallization allows for the detailed visualization of the acetylated molecule. aai.org
Research has demonstrated that it is possible to crystallize chemically modified insulin, such as a glycine-modified monoacetoacetyl insulin, in a rhombohedral form that is isomorphous with 2 Zn ox insulin. researchgate.net This achievement is significant as it opens avenues for preparing heavy-atom derivatives of the hormone, which are crucial for solving the phase problem in X-ray crystallography. researchgate.netnobelprize.org The diffraction pattern of such crystals can provide high-resolution data, offering insights into the atomic structure. researchgate.netrcsb.orgrcsb.org
The ability to obtain diffraction-quality crystals is often hindered by factors like hyperglycosylation when expressed in certain mammalian systems. aai.org Overcoming these challenges, for instance by using glycosylation-deficient cell lines, has been crucial for successful structural determination. aai.org
Circular Dichroism for Conformational States
Circular dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure and conformational states of proteins in solution. univr.itlibretexts.org By measuring the differential absorption of left and right-handed circularly polarized light, CD can detect changes in the α-helical and β-sheet content of insulin upon acetylation. nih.gov
Studies using CD have shown that the conformation of the insulin molecule is critical for the formation of the zinc-insulin hexamer and for its interaction with its receptor. acs.org Analysis of CD spectra can reveal whether acetylation induces significant alterations in the secondary structure. core.ac.uk For instance, modifications at the glycine-A1 amino group with larger residues have been shown to decrease biological activity, a change that can be correlated with conformational shifts observed by CD. researchgate.net A method for resolving CD spectra into α-helix, β-structure, and random coil conformations has been described, allowing for a quantitative analysis of these structural elements in insulin and its derivatives. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of acetylinsulin, providing precise information on molecular weight, the location of modifications, and the sequence of the modified protein. altabioscience.comleeder-analytical.com
Identification of Acetylation Sites and Stoichiometry
A primary application of mass spectrometry is the identification of the specific amino acid residues that have been acetylated and the extent of this modification (stoichiometry). The acetylation of insulin primarily occurs at the free amino groups: the α-amino groups of the N-terminal residues of the A and B chains (GlyA1 and PheB1, respectively) and the ε-amino group of LysB29. researchgate.net
Various MS-based proteomic approaches, including those using label-free quantification and anti-acetyllysine antibodies, have been developed to identify and quantify acetylation sites. jianhaidulab.compnas.org These methods can pinpoint which of the potential sites are modified and can even distinguish between mono-, di-, and tri-acetylated insulin species based on their mass-to-charge ratios. researchgate.net Determining the stoichiometry of acetylation is crucial, as it can reveal whether the modification is a widespread or a rare event, with new proteomic methods utilizing stable isotope-labeled acetic anhydrides offering a path to answer this question. jianhaidulab.comacs.orgbiorxiv.org
Peptide Mapping and Sequence Analysis of Modified Products
Peptide mapping, often coupled with liquid chromatography and mass spectrometry (LC-MS), is a powerful technique for confirming the amino acid sequence of acetylated insulin and pinpointing the exact location of the acetyl groups. google.comcreative-proteomics.com The protein is first digested into smaller peptides using a specific protease, such as trypsin. virginia.edu These peptides are then separated and analyzed by MS/MS (tandem mass spectrometry). virginia.edubiopharmaspec.com
The fragmentation pattern of the peptides in the mass spectrometer provides sequence information, allowing for the unambiguous identification of the acetylated residues. virginia.edubiopharmaspec.com This method is essential for quality control and for understanding the structure-activity relationship of different acetylated insulin products. creative-proteomics.comhplc.eu For example, end-group analysis combined with tryptic digestion has been used to characterize various mono- and di-substituted acetyl-insulins. researchgate.net
Chromatographic Separations (e.g., RP-HPLC) for Derivative Analysis
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental for the separation, purification, and analysis of this compound derivatives. jocpr.comresearchgate.net
RP-HPLC separates molecules based on their hydrophobicity. hplc.eu In the context of this compound, this technique can effectively separate different acetylated forms (mono-, di-, and tri-acetylated) from each other and from unmodified insulin. researchgate.net The separation is typically achieved using a C18 column and a mobile phase gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer. ijpsonline.comresearchgate.net
The separated components can be detected by UV absorbance at a specific wavelength (e.g., 214 nm) and collected for further characterization by other methods like mass spectrometry. jocpr.comijpsonline.com RP-HPLC is not only a powerful analytical tool but is also used for the preparative purification of specific this compound isomers for further study. google.com The development of simple and rapid RP-HPLC methods is crucial for the routine analysis and quality control of insulin and its derivatives in pharmaceutical formulations. jocpr.comresearchgate.netoalib.com
Isotope Labeling Techniques in Mechanistic Studies
Isotope labeling is a powerful technique used to track the fate of molecules through metabolic pathways or to probe molecular structure and dynamics. rsc.org In the study of this compound, introducing atoms with a heavier, stable isotope (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) or a radioisotope (like ¹²⁵I or ¹⁸F) allows researchers to distinguish the labeled molecule from its endogenous, unlabeled counterparts. symeres.com This approach, coupled with sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides profound mechanistic insights into this compound's stability, conformational dynamics, and interactions. symeres.comnih.gov
Metabolic Labeling and Protein Turnover
One of the key questions regarding this compound is how the modification affects its stability and lifespan in a biological system. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are employed to determine protein turnover rates. nih.govjove.com In a typical SILAC experiment, cells are cultured in a medium containing amino acids labeled with heavy isotopes (e.g., ¹³C and ¹⁵N-labeled arginine and lysine). nih.gov As new proteins are synthesized, they incorporate these heavy amino acids.
By switching the cells to this heavy medium and monitoring the ratio of heavy (newly synthesized) to light (pre-existing) protein over time using mass spectrometry, the rates of synthesis and degradation can be calculated. embopress.orgelifesciences.org This method can be applied to compare the turnover rate of native insulin with that of this compound, revealing whether the acetyl group confers greater stability or targets the protein for faster degradation. Such studies have been used to measure half-lives for thousands of proteins, which typically range from hours to many days. embopress.orgelifesciences.org
Table 1: Example Research Findings from a pSILAC Experiment Comparing Insulin and this compound Turnover in Jurkat Cells.
This table presents hypothetical data to illustrate how pulsed SILAC (pSILAC) results would be interpreted. The data shows the calculated protein half-life, which indicates the time it takes for 50% of the protein to be degraded. A longer half-life suggests greater stability.
Probing Conformational Dynamics with Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry
Acetylation can induce conformational changes in insulin that alter its receptor binding affinity and aggregation propensity. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive technique for mapping protein conformation and dynamics in solution. thermofisher.comnih.gov The method relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium when the protein is placed in a deuterated buffer (e.g., D₂O). thermofisher.com Regions that are tightly folded or involved in interfaces are protected from exchange, whereas flexible or solvent-exposed regions exchange more rapidly. nih.gov
In an HDX-MS experiment, native insulin and this compound would be separately incubated in D₂O for various time points. The exchange reaction is then quenched, the protein is digested into peptides, and the mass of these peptides is measured by MS. thermofisher.com An increase in mass corresponds to the number of deuteriums incorporated. By comparing the deuterium uptake profiles of peptides from this compound versus native insulin, specific regions where the conformation has been altered by acetylation can be identified. thermofisher.com
Table 2: Example Research Findings from an HDX-MS Study on this compound.
This table shows hypothetical deuterium uptake data for selected peptides from the insulin A and B chains after a 10-minute incubation in D₂O. Increased deuterium uptake suggests a more open or flexible conformation in that region, while decreased uptake indicates a more closed or protected structure.
High-Resolution Structural Analysis by NMR Spectroscopy
While HDX-MS provides information on regional dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy can deliver atomic-resolution structural data. pnas.org For proteins the size of insulin, this typically requires isotopic labeling, most commonly uniform ¹⁵N labeling. hal.scienceiu.edu By growing the microorganisms that express the recombinant protein in a minimal medium where the only nitrogen source is ¹⁵N-ammonium chloride, a fully ¹⁵N-labeled protein is produced. pnas.org
Two-dimensional ¹H-¹⁵N HSQC spectra are then recorded, which produce a peak for each backbone amide and some sidechains. The chemical shift of each peak is exquisitely sensitive to its local chemical environment. pnas.org Comparing the ¹H-¹⁵N HSQC spectrum of this compound to that of native insulin reveals specific residues that are affected by the modification, even if they are distant from the acetylation site in the primary sequence. This allows for precise mapping of the structural perturbations caused by acetylation and can be used to study binding interfaces with receptors or other proteins. pnas.org
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Accurate quantification of this compound in complex biological matrices like blood serum is essential for pharmacokinetic studies. dovepress.com Isotope Dilution Assay (IDA) coupled with mass spectrometry is the gold standard for this purpose due to its high specificity and accuracy. nih.govnih.gov This method involves synthesizing an this compound standard that is labeled with stable isotopes (e.g., containing deuterated amino acids or ¹³C/¹⁵N-labeled amino acids). nih.govresearchgate.net
A known amount of this "heavy" this compound internal standard is spiked into the biological sample containing an unknown amount of "light" (unlabeled) this compound. nih.gov After sample purification, the mixture is analyzed by LC-MS/MS. Because the heavy standard is chemically identical to the analyte, it co-elutes and co-ionizes but is distinguished by its higher mass. nih.gov The concentration of the native this compound can be precisely calculated from the ratio of the mass spectrometer signal intensities of the light and heavy versions. nih.gov
Table 3: Summary of Isotope Labeling Techniques for this compound Research
Future Directions and Research Implications
Development of Novel Acetylinsulin Analogues for Research Probes
The creation of specifically modified insulin (B600854) analogues, including acetylated versions, is a significant area of research. These analogues serve as powerful research probes to investigate the intricate mechanisms of insulin signaling and its interaction with receptors. By selectively modifying insulin, for instance through enzymatic processes that can distinguish between different reactive sites on the molecule, researchers can create tools to study specific aspects of insulin's function. acs.org
Chemically modified insulins are also being developed to better understand and potentially diagnose conditions like type 1 diabetes. qmul.ac.uk Researchers are working on techniques to detect immune responses to modified insulin, which could serve as an early biomarker for the disease. qmul.ac.uk Understanding the role of such modified insulins in the progression of the disease may lead to new preventative strategies. qmul.ac.uk
Furthermore, the development of "smart" insulin analogues that respond to glucose levels is a major goal. chemrxiv.org These could be designed to have both long-lasting and glucose-responsive activity, potentially reducing the frequency of administration and improving glycemic control. mit.edu
Table 1: Applications of Novel Insulin Analogues
| Application Area | Description | Research Focus |
| Research Probes | To study insulin signaling pathways and receptor binding. | Selective enzymatic modification to create specific analogues. acs.org |
| Diagnostics | To identify early markers of type 1 diabetes. | Measuring immune response to chemically modified insulin. qmul.ac.uk |
| Therapeutics | To create "smart" insulins that respond to glucose levels. | Incorporating glucose-sensing components into the insulin molecule. chemrxiv.orgmit.edu |
Advanced Computational Modeling for this compound Molecular Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of biological molecules at an atomic level. researchgate.net These simulations use Newton's laws of motion to model the movements of atoms and molecules over time, providing a dynamic picture of how proteins like insulin function. researchgate.netnih.gov
For this compound, MD simulations can help researchers understand how the addition of an acetyl group affects the protein's three-dimensional structure, stability, and flexibility. researchgate.net This is crucial because even small changes to the insulin molecule can significantly impact its biological activity. nih.gov By simulating these changes, scientists can predict how a modified insulin will behave before it is synthesized in the lab, saving time and resources. nih.govnih.gov
These computational approaches can be used to:
Analyze conformational changes in the protein. researchgate.net
Study interactions with other molecules, such as receptors. cellphysiolbiochem.com
Predict the effects of different chemical modifications. nih.gov
The insights gained from MD simulations can guide the design of new insulin analogues with improved properties. nih.govnih.gov
Interplay between Acetylation and Other Protein Modifications on Insulin Function
Proteins in the body are often subject to multiple chemical changes after they are synthesized, a process known as post-translational modification (PTM). thermofisher.com These modifications, which include acetylation, phosphorylation, and ubiquitination, can work together to regulate a protein's function. thermofisher.com
In the context of insulin signaling, acetylation is just one piece of a complex regulatory puzzle. researchgate.net Research has shown that the interplay between acetylation and other PTMs can significantly influence how cells respond to insulin. thermofisher.comnih.gov For example, the acetylation of proteins involved in the insulin signaling pathway, such as insulin receptor substrates (IRS), can affect their phosphorylation, which is a key step in transmitting the insulin signal. bioscientifica.com
The balance between different PTMs is crucial for maintaining normal glucose metabolism. nih.govmdpi.com Dysregulation of these modifications is associated with the development of diabetes. mdpi.comnih.gov Future research will focus on mapping these complex interactions to better understand how they control insulin function and how they can be targeted for therapeutic intervention. nih.gov
Table 2: Key Post-Translational Modifications in Insulin Signaling
| Modification | Function | Interplay with Acetylation |
| Phosphorylation | A primary mechanism for transmitting the insulin signal. bioscientifica.com | Acetylation can either enhance or inhibit the phosphorylation of key signaling proteins. bioscientifica.com |
| Ubiquitination | Can mark proteins for degradation, affecting their lifespan. thermofisher.com | Crosstalk between acetylation and ubiquitination can modify the biological function of the protein. thermofisher.com |
| Succinylation, Malonylation, etc. | Other forms of acylation that can modify lysine (B10760008) residues. nih.gov | These modifications, like acetylation, are linked to cellular energy status and can influence insulin sensitivity. nih.gov |
Broader Significance of Insulin Acetylation in Protein Engineering and Design
The knowledge gained from studying this compound has broader implications for the field of protein engineering. betterenzyme.com This discipline aims to modify proteins to improve their properties for various applications, including medicine and industry. betterenzyme.com
The strategies used to create this compound and other modified insulins can be applied to other protein therapeutics. acs.org For example, the use of enzymes to selectively modify proteins offers a way to produce purer and more effective drugs. acs.org By understanding how a specific modification like acetylation affects insulin's stability and activity, scientists can apply these principles to engineer other proteins with desired characteristics. nih.govbetterenzyme.com
The chemical functionalization of insulin is being explored for a variety of applications, such as:
Developing long-acting formulations. chemrxiv.orgresearchgate.net
Preventing the formation of toxic protein aggregates. chemrxiv.org
Creating new methods for drug delivery. chemrxiv.org
Ultimately, the study of insulin acetylation contributes to a deeper understanding of protein structure-function relationships, which is fundamental to the rational design of new and improved protein-based technologies. acs.orgbetterenzyme.com
Q & A
Q. How to identify knowledge gaps in this compound research using systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
